Lucigenin: A Technical Guide to its Chemical Properties and Synthesis
Lucigenin: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and synthesis of Lucigenin (bis-N-methylacridinium nitrate). The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work, primarily as a chemiluminescent probe for the detection of superoxide (B77818) anions.
Core Chemical Properties
Lucigenin is a versatile organic compound valued for its chemiluminescent and fluorescent properties. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 10,10'-Dimethyl-9,9'-biacridinium dinitrate | [1] |
| Synonyms | Bis-N-methylacridinium nitrate, L-6,868, NSC 151912 | [2][3] |
| CAS Number | 2315-97-1 | [3][4] |
| Molecular Formula | C₂₈H₂₂N₄O₆ | [4][5] |
| Molecular Weight | 510.5 g/mol | [4][5] |
| Appearance | Yellow crystalline solid | [2][3] |
| Melting Point | 250 °C | [1][6][7] |
| Solubility | ||
| Water | Soluble | |
| DMSO | ~5 mg/mL | |
| Dimethylformamide (DMF) | ~0.33 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Ethanol (B145695) | Soluble to 10 mM | |
| Spectral Properties | ||
| UV/Vis Absorption (λmax) | 222, 261, 369, 429 nm | |
| Excitation Maximum (λex) | 455 nm | |
| Emission Maximum (λem) | 505 nm |
Synthesis of Lucigenin
The synthesis of Lucigenin can be achieved through a multi-step process starting from readily available reagents. The following protocol is a detailed methodology for its preparation, primarily adapted from established chemical literature.
Experimental Protocol
Step 1: Synthesis of N-Phenylanthranilic Acid
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In a 250 mL two-necked flask equipped with an air condenser, combine 10 g of o-chlorobenzoic acid, 40 g of aniline (B41778), 10 g of anhydrous potassium carbonate, and 0.25 g of cuprous oxide.
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Heat the mixture in an oil bath at 180-200 °C and reflux for 2 hours.
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After cooling, remove the excess aniline by steam distillation.
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To the remaining brown solution, add 5 g of decolorizing charcoal, boil for 15 minutes, and filter while hot.
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Acidify the filtrate with a mixture of 10 mL of concentrated HCl in 20 mL of water to precipitate the N-phenylanthranilic acid.
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Collect the precipitate by filtration. The typical yield is 10-13 g with a melting point of 185 °C.
Step 2: Synthesis of Acridone (B373769)
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Dissolve the N-phenylanthranilic acid obtained in the previous step in concentrated sulfuric acid.
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Heat the solution, which will result in the cyclization to acridone.
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Pour the reaction mixture into water to precipitate the acridone.
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Filter, wash, and dry the acridone product.
Step 3: Synthesis of N-Methylacridone
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Dissolve the acridone in a suitable solvent.
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Slowly add 3.5 g of methyl iodide to the solution. The reaction is exothermic.
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Heat the reaction mixture on a steam cone for approximately 10 minutes to complete the reaction.
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Pour the solution into water to precipitate the crude N-methylacridone.
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Collect the product by filtration.
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Recrystallize the N-methylacridone from ethanol to obtain bright yellow needles.
Step 4: Reductive Coupling and Oxidation to Lucigenin
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The N-methylacridone is then subjected to a reductive coupling reaction.
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This is followed by an oxidation step to form the final product, Lucigenin (bis-N-methylacridinium nitrate).
Chemiluminescence Mechanism
Lucigenin is widely employed as a chemiluminescent probe for the detection of superoxide anion radicals (O₂⁻). The light-emitting reaction pathway is initiated by the reaction of Lucigenin with a superoxide radical.
Caption: Chemiluminescence of Lucigenin upon reaction with superoxide.
The reaction of Lucigenin with superoxide radicals leads to the formation of an unstable dioxetane intermediate. The subsequent decomposition of this intermediate produces electronically excited N-methylacridone, which then decays to its ground state by emitting a photon of light, resulting in the observed chemiluminescence.[8] This property makes Lucigenin a highly sensitive tool for detecting superoxide production in biological systems.
References
- 1. Lucigenin - Wikipedia [en.wikipedia.org]
- 2. The mechanism of enzymically induced chemiluminescence reactions of lucigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jetir.org [jetir.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
